Kynostatin 227

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

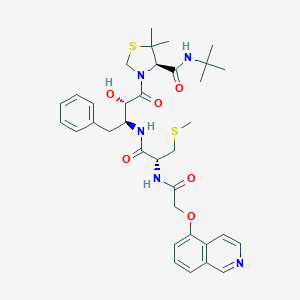

KNI-227 is synthesized through a series of chemical reactions that involve the incorporation of allophenylnorstatine (Apns) and thioproline (Thp) into the molecular structure. The synthetic procedure is relatively straightforward, which contributes to its potential as a selective anti-AIDS drug .

Industrial Production Methods

The industrial production of KNI-227 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

KNI-227 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving KNI-227 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from the reactions involving KNI-227 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Antiviral Activity

Mechanism of Action:

KNI-227 functions by binding to the active site of the HIV protease enzyme, preventing it from processing viral polyproteins into functional proteins necessary for viral replication. This inhibition is vital for controlling the spread of HIV within the host.

Potency Against HIV:

Research indicates that KNI-227 exhibits high potency against a wide range of HIV isolates. In comparative studies, it has shown superior efficacy relative to other protease inhibitors, making it a candidate for further development as an anti-AIDS drug .

Case Studies and Research Findings

- In Vitro Studies:

- Stability and Degradation:

- Structural Insights:

Data Table: Comparative Efficacy of Kynostatin 227

| Compound | IC50 (nM) | Target Virus | Reference |

|---|---|---|---|

| This compound | 0.5 | HIV-1 | |

| Kynostatin 272 | 0.8 | HIV-1 | |

| Saquinavir | 5 | HIV-1 | |

| Ritonavir | 10 | HIV-1 |

IC50 values represent the concentration required to inhibit viral replication by 50%.

Mechanism of Action

KNI-227 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of viral proteins. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units. This inhibition disrupts the viral replication process, leading to a reduction in viral load .

Comparison with Similar Compounds

Similar Compounds

KNI-272: Another potent HIV-1 protease inhibitor with a similar structure and mechanism of action.

JE-2147: A highly effective inhibitor with increased binding affinity compared to KNI-227.

Uniqueness of KNI-227

KNI-227 is unique due to its relatively simple synthetic procedure and excellent antiviral properties. It has shown potent activity against a wide range of HIV strains with minimal inhibition of other aspartic proteases, making it a highly selective and effective anti-HIV agent .

Biological Activity

Kynostatin 227 (KNI-227) is a potent and selective inhibitor of HIV-1 protease, a critical enzyme in the viral replication cycle. This compound, part of a series of tripeptide derivatives designed to mimic the transition state of the substrate, has garnered attention in both research and clinical settings due to its antiviral properties.

KNI-227 functions by binding to the active site of HIV-1 protease, inhibiting its ability to cleave viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the replication process, leading to a decrease in viral load. The compound's structure allows it to effectively mimic the natural substrate, enhancing its binding affinity and specificity for the protease.

Pharmacokinetics

KNI-227 has been evaluated for its pharmacokinetic properties through various studies. Notably, a study demonstrated the following pharmacokinetic parameters after intravenous administration:

| Parameter | Value |

|---|---|

| Terminal elimination half-life | 0.808 hours |

| Total body clearance (CL) | 11.7 ml/min |

| Volume of distribution (Vd) | 1410 ml/kg |

| Bioavailability (BA) | 5.90% |

These findings indicate that while KNI-227 is effective in vitro, its bioavailability suggests challenges for oral administration compared to other compounds like KNI-272, which exhibited significantly higher bioavailability (42.3%) .

Comparative Efficacy

KNI-227 has shown potent antiviral activity against a wide range of HIV isolates with minimal inhibition of other aspartic proteases, making it a highly selective agent. In comparative studies with similar compounds such as KNI-272 and JE-2147, KNI-227 demonstrated slightly lower binding affinities but maintained effective inhibition against HIV protease:

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| KNI-227 | -7.6 | Thr26, Ser46, His41, Met49, Gly143 |

| KNI-272 | -7.8 | Leu27, His41, Met49, Asn142 |

| JE-2147 | -8.0 | Thr26, Leu27, His41 |

The data indicates that while KNI-227 is effective, compounds like JE-2147 may offer enhanced binding and inhibition profiles .

Case Studies and Clinical Trials

Clinical evaluations have highlighted the potential of KNI-227 as an anti-HIV therapeutic agent. A phase I trial assessed the pharmacokinetics and toxicity of related compounds like KNI-272 in patients with AIDS or symptomatic HIV infection. Although specific data on KNI-227's clinical efficacy remains limited, the promising results from related compounds suggest a favorable outlook for further development .

Research Applications

KNI-227 is utilized in various research contexts:

- Biological Studies : To explore the role of HIV-1 protease in viral replication.

- Drug Development : As a model compound for designing new inhibitors with improved efficacy.

The compound's straightforward synthetic route enhances its availability for research purposes and potential therapeutic applications .

Properties

CAS No. |

147384-69-8 |

|---|---|

Molecular Formula |

C35H45N5O6S2 |

Molecular Weight |

695.9 g/mol |

IUPAC Name |

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |

InChI Key |

AHWCYDXQIXZVRK-RPQLRNILSA-N |

SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

Isomeric SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

Canonical SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |

Key on ui other cas no. |

147384-69-8 |

Synonyms |

KNI-227 kynostatin 227 kynostatin-227 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.